8-methoxy-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
Description
8-Methoxy-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a heterocyclic compound featuring a coumarin core (2H-chromen-2-one) substituted with a methoxy group at position 8 and a 1,2,4-oxadiazole ring at position 2. Coumarins are well-known for their pharmacological properties, including anticoagulant, antimicrobial, and anticancer activities . The integration of the 1,2,4-oxadiazole ring—a bioisostere for ester and amide groups—improves metabolic stability and binding affinity, making this compound a promising candidate for drug discovery .
Synthetic routes for related coumarin-oxadiazole hybrids involve condensation reactions under solvent-free or catalytic conditions. For example, 3-acetyl-8-methoxy-2H-chromen-2-one, a precursor, is synthesized from 2-hydroxy-3-methoxybenzaldehyde and ethyl acetoacetate using piperidine as a catalyst . Subsequent functionalization with oxadiazole rings typically employs cyclization reactions with amidoximes or nitrile oxides .
Properties
IUPAC Name |
8-methoxy-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O4/c1-22-13-6-2-4-10-8-12(17(21)23-14(10)13)16-19-15(20-24-16)11-5-3-7-18-9-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWAZNEBFIALKQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials
Synthesis of Chromenone Core: The chromenone core can be synthesized via the Pechmann condensation reaction, which involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst.
Introduction of Methoxy Group: The methoxy group can be introduced through methylation of the hydroxyl group on the chromenone core using methyl iodide and a base such as potassium carbonate.
Formation of Pyridinyl-Oxadiazole Moiety: The pyridinyl-oxadiazole moiety can be synthesized separately through the reaction of pyridine-3-carboxylic acid hydrazide with an appropriate nitrile oxide. This intermediate is then coupled with the methoxy-chromenone core using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Substitution Reactions
The oxadiazole and pyridine rings participate in nucleophilic/electrophilic substitution reactions. Key examples include:
For instance, nitration with concentrated HNO₃/H₂SO₄ selectively targets the pyridine ring, yielding nitro derivatives with retained oxadiazole integrity.
Oxidation-Reduction Reactions
The chromenone’s conjugated double bonds and oxadiazole ring exhibit distinct redox behavior:
Oxidation with KMnO₄ under acidic conditions cleaves the chromenone’s lactone ring, forming a carboxylic acid derivative .
Cyclization and Ring-Opening Reactions
The oxadiazole ring undergoes cycloaddition or ring-opening under specific conditions:
Acid hydrolysis of the oxadiazole ring produces 3-(pyridin-3-yl)amide derivatives, which are intermediates for synthesizing larger heterocyclic systems .
Cross-Coupling Reactions
The pyridine and chromenone moieties enable transition metal-catalyzed coupling:
Suzuki coupling with arylboronic acids (e.g., 4-methoxyphenylboronic acid) modifies the pyridine ring, enhancing antimicrobial activity in derivatives .
Functional Group Transformations
The methoxy group on the chromenone undergoes demethylation or alkylation:
Demethylation with BBr₃ is critical for generating reactive phenolic intermediates used in prodrug designs .
Photochemical Reactions
The chromenone core undergoes [2+2] photocycloaddition under UV light:
| Reaction Type | Conditions | Outcome | Source |
|---|---|---|---|
| Photodimerization | UV light (λ = 365 nm) | Forms cyclobutane-linked dimers with retained oxadiazole stability. |
This reaction is exploited in materials science for constructing photoresponsive polymers .
Biological Activity-Linked Reactivity
The compound’s interactions with enzymes involve reversible binding via:
-
Hydrogen bonding : Oxadiazole’s nitrogen atoms and chromenone’s carbonyl group .
-
π-π stacking : Pyridine and chromenone rings with aromatic enzyme residues .
These interactions underpin its antimicrobial and anti-inflammatory properties .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives similar to 8-methoxy-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one have been tested for their efficacy against various bacterial strains. Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .
Antioxidant Properties
The antioxidant activity of this compound has also been evaluated. Compounds with similar structures have demonstrated the ability to scavenge free radicals effectively. This property is crucial in preventing oxidative stress-related diseases, including cancer and neurodegenerative disorders. The radical scavenging ability of related compounds was found to be superior to established antioxidant controls in various assays .
Anti-inflammatory Effects
The anti-inflammatory potential of oxadiazole derivatives has been explored in several studies. These compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes .
Coordination Polymers
The unique structural features of This compound allow it to participate in the formation of coordination polymers. These materials are significant in various applications, including catalysis and drug delivery systems. The ability to form stable complexes with metal ions enhances their utility in designing new materials with tailored properties .
Fluorescent Probes
Due to its chromophoric properties, this compound can be utilized as a fluorescent probe in biochemical assays. The incorporation of pyridine and oxadiazole groups can enhance fluorescence characteristics, making it suitable for applications in bioimaging and sensing technologies .
Case Studies
Mechanism of Action
The mechanism of action of 8-methoxy-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may affect signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival, or the NF-κB pathway, which plays a role in inflammation and immune response.
Comparison with Similar Compounds
Key Observations :
- Synthesis Efficiency : Derivatives with aromatic substituents (e.g., 4-chlorophenethyl) exhibit higher yields (55–72%) compared to aliphatic or complex groups (e.g., 30% for compound 50 in ).
- Biological Activity : The pyridin-3-yl group in the target compound may favor interactions with enzymes like SphK1, akin to SLP7111228’s mechanism . TRPA1/TRPV1 antagonists with chlorophenethyl groups highlight the role of electron-withdrawing substituents in ion channel modulation .
Coumarin Core Modifications
- Methoxy Position : Moving the methoxy group from position 8 (target compound) to other positions (e.g., 7-methoxy coumarins) can alter solubility and UV absorption, critical for fluorescence-based applications .
- Acetylated Derivatives : 3-Acetyl-8-methoxy-2H-chromen-2-one (synthesized in 72% yield ) lacks the oxadiazole ring but serves as a precursor for further functionalization.
Research Findings and Implications
- Structural Insights : Computational modeling suggests that the pyridin-3-yl group in the target compound enhances hydrogen bonding with residues in kinase active sites, similar to SLP7111228’s interaction with SphK1 .
- Synthetic Challenges : Low yields for compounds with bulky substituents (e.g., compound 50, 30% yield ) underscore the need for optimized cyclization conditions.
- Therapeutic Potential: Dual TRPA1/TRPV1 antagonists (e.g., compound 46, 99.01% purity ) demonstrate the versatility of oxadiazole-coumarin hybrids in targeting multiple pathways.
Biological Activity
8-Methoxy-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure combines a chromenone framework with a pyridine and an oxadiazole moiety, which may contribute to its diverse biological effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 321.29 g/mol. The compound features a methoxy group, a pyridine ring, and an oxadiazole ring, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H16N4O4 |
| Molecular Weight | 321.29 g/mol |
| CAS Number | 892756-46-6 |
| Purity | Typically ≥95% |
Antimicrobial Activity
Research indicates that derivatives of chromenones exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound can effectively inhibit the growth of various bacterial strains. For instance, studies on related structures have demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar properties .
Anticancer Activity
The anticancer potential of oxadiazole-containing compounds has been widely documented. The mechanism often involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Preliminary studies suggest that 8-methoxy derivatives can induce apoptosis in cancer cells through the modulation of various molecular targets. For example, related compounds have shown effectiveness against different cancer cell lines, with IC50 values indicating significant cytotoxicity .
The biological activity of this compound is hypothesized to arise from its ability to interact with specific enzymes or receptors involved in cellular signaling pathways. The presence of the oxadiazole ring is particularly noteworthy as it may facilitate interactions that lead to the inhibition of key kinases involved in cancer progression and microbial resistance .
Case Studies
- Antimicrobial Efficacy : A study conducted on related chromenone derivatives highlighted their ability to inhibit bacterial growth in vitro. The results showed that certain derivatives had comparable efficacy to standard antibiotics like ciprofloxacin .
- Cytotoxicity in Cancer Cell Lines : In a comparative analysis involving various chromenone derivatives, one study reported that compounds similar to 8-methoxy derivatives exhibited IC50 values below 20 µM against several cancer cell lines including HCT116 (colon cancer) and A431 (skin cancer) cells .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 8-methoxy-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one?
- Methodology : The compound can be synthesized via a two-step process:
Oxadiazole Formation : React pyridin-3-amidoxime with a methoxy-substituted coumarin carbonyl chloride in the presence of triethylamine (Et₃N) in absolute ethanol. This promotes cyclocondensation to form the 1,2,4-oxadiazole ring .
Purification : Use silica gel chromatography with gradients of ethyl acetate/hexane to isolate the product. Monitor purity via HPLC (>99%) and confirm structural integrity via ¹H/¹³C NMR .
- Key Considerations : Optimize reaction time and temperature to minimize byproducts (e.g., regioisomers) .
Q. How can researchers verify the structural identity of this compound?
- Techniques :
- NMR Spectroscopy : Analyze ¹H and ¹³C NMR spectra to confirm the presence of the coumarin methoxy group (δ ~3.9 ppm for OCH₃), pyridyl protons (δ ~8.5–9.3 ppm), and oxadiazole ring connectivity .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in dichloromethane/methanol (9:1). Refine the structure using SHELXL (SHELX suite) to resolve bond lengths and angles .
Q. What analytical methods are recommended for assessing purity and stability?
- Purity : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) to achieve >99% purity. Monitor for degradation products under stress conditions (e.g., heat, light) .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Characterize degradation pathways using LC-MS .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data, such as unexpected isomer ratios in NMR?
- Case Study : If ¹H NMR reveals a 4:1 ratio of isomers (e.g., due to rotamers or tautomers), employ variable-temperature NMR (VT-NMR) to probe dynamic equilibria. For example, heating the sample to 60°C may coalesce split peaks, confirming isomerization .
- Alternative Approach : Use computational modeling (DFT) to predict chemical shifts and compare with experimental data .
Q. What strategies are effective for evaluating the compound’s biological activity in vitro?
- Target Identification : Screen against kinase panels (e.g., p38 MAPK) using fluorescence polarization assays. Prioritize targets with IC₅₀ values <1 μM .
- Mechanistic Studies : Perform molecular docking (AutoDock Vina) to predict binding modes within the ATP-binding pocket of kinases. Validate via site-directed mutagenesis of key residues (e.g., Lys53 in p38 MAPK) .
Q. How can researchers address low solubility in pharmacological assays?
- Formulation : Prepare stock solutions in DMSO (≤10% v/v) and dilute in assay buffers containing 0.1% Tween-80 to prevent precipitation .
- Derivatization : Introduce hydrophilic groups (e.g., morpholinoethyl) at the coumarin 7-position to enhance aqueous solubility without compromising activity .
Q. What experimental designs are suitable for structure-activity relationship (SAR) studies?
- Scaffold Modifications : Synthesize analogs with variations in:
- Oxadiazole substituents : Replace pyridin-3-yl with thienyl or phenyl groups to probe electronic effects .
- Coumarin substitution : Compare 8-methoxy with 6-nitro or 7-hydroxy derivatives to assess steric and hydrogen-bonding contributions .
Tables for Key Data
Table 1 : Representative Synthetic Yields and Purity
| Reaction Step | Reagents/Conditions | Yield (%) | HPLC Purity (%) | Reference |
|---|---|---|---|---|
| Oxadiazole Formation | Pyridin-3-amidoxime, Et₃N, EtOH, 80°C, 12 h | 78 | 99.0 | |
| Purification | Silica gel (EtOAc/Hexane 3:7) | 85 | 99.6 |
Table 2 : Biological Activity Against Select Targets
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
